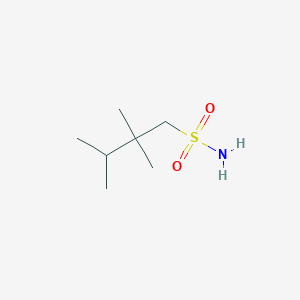

2,2,3-Trimethylbutane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,2,3-Trimethylbutane-1-sulfonamide” is a chemical compound with the molecular formula C7H17NO2S . It has a molecular weight of 179.28 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H17NO2S/c1-6(7(2,3)4)5-11(8,9)10/h6H,5H2,1-4H3,(H2,8,9,10) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.

Applications De Recherche Scientifique

Antibacterial Resistance Research

Research on sulfonamides, which includes 2,2,3-Trimethylbutane-1-sulfonamide, has primarily focused on understanding bacterial resistance to these compounds. Studies have explored the spread of resistance genes and drug-insensitive variants of enzymes targeted by sulfonamides, such as dihydropteroate synthase. These insights are critical in veterinary and human healthcare due to the widespread use of sulfonamides in treating bacterial infections (Sköld, 2001).

Combustion and Chemical Kinetics

2,2,3-Trimethylbutane has been studied in the context of its oxidation properties, specifically when added to mixtures of hydrogen and oxygen. These studies are significant for understanding the combustion processes and chemical kinetics of such compounds, potentially relevant in fuel research and applications (Baldwin, Walker, & Walker, 1981).

Enzyme Inhibition and Antimicrobial Applications

Sulfonamides, including this compound, have been explored as inhibitors of various enzymes, contributing to their application in antimicrobial therapies. Their role in inhibiting enzymes like carbonic anhydrases in Mycobacterium tuberculosis points to their potential in treating bacterial infections with new mechanisms of action (Güzel et al., 2009).

Molecular Structure and Vibrational Analysis

Studies have also been conducted on the molecular structure and vibrational properties of trimethylalkanes like 2,2,3-Trimethylbutane. These researches offer insights into the conformations and chemical properties of such compounds, which can be essential in material science and chemical engineering (Crowder & Gross, 1983).

Chemical Kinetic Studies as Anti-Knock Additives

Research into 2,2,3-Trimethylbutane's role as an anti-knock additive in fuels has been conducted. This involves studying its ignition properties and combustion behavior, which is vital for evaluating its effectiveness in enhancing fuel quality (Atef et al., 2019).

Mécanisme D'action

Target of Action

Sulfonamides, a class of compounds to which 2,2,3-trimethylbutane-1-sulfonamide belongs, are known to target bacterial enzyme dihydropteroate synthetase .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is crucial for the synthesis of folic acid in these organisms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid metabolism cycle . By inhibiting the enzyme dihydropteroate synthetase, the compound prevents the synthesis of folic acid, a vital component for bacterial growth and reproduction .

Pharmacokinetics

Most sulfonamides are readily absorbed orally, widely distributed throughout all tissues, and their antibacterial action is inhibited by pus .

Result of Action

The inhibition of folic acid synthesis by this compound leads to a decrease in bacterial growth and reproduction, as folic acid is essential for these processes .

Safety and Hazards

The safety information for “2,2,3-Trimethylbutane-1-sulfonamide” indicates that it is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause drowsiness or dizziness .

Propriétés

IUPAC Name |

2,2,3-trimethylbutane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2S/c1-6(2)7(3,4)5-11(8,9)10/h6H,5H2,1-4H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZGHADEOKRBNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)CS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2411833.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2411836.png)

![ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2411839.png)

![N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2411843.png)

![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2411845.png)

![(1H-indol-2-yl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2411850.png)